Cas no 1073353-63-5 (3-(Furfurylaminocarbonyl)phenylboronic Acid Pinacol Ester)
3-(Furfurylaminocarbonyl)phenylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
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- 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester
- [3-(FURYLAMINO-1-CARBONYL)PHENYL] BORONIC ACID PINACOL ESTER
- N-FURFURYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE
- 3-(Furfurylaminocarbonyl)phenylboronic acid,pinacol ester
- [3-(Furfurylamino-1-carbonyl)phenyl]-boronic acid pinacol ester
- N-(furan-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- [3-(Furfurylamino-1-carbonyl)phenyl]boronic acid pinacol ester
- A-4802
- AMTB028
- N-(2-Furanylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 1073353-63-5
- MFCD09266173
- DTXSID90674673
- CS-0174246
- J-001801
- G78894
- AS-2275
- 3-(Furfurylaminocarbonyl)phenylboronic acid, pinacol ester
- N-[(Furan-2-yl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- AKOS016339769
- 3-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester
- 3-(Furfurylaminocarbonyl)phenylboronic Acid Pinacol Ester
-
- MDL: MFCD09266173
- Inchi: 1S/C18H22BNO4/c1-17(2)18(3,4)24-19(23-17)14-8-5-7-13(11-14)16(21)20-12-15-9-6-10-22-15/h5-11H,12H2,1-4H3,(H,20,21)
- InChI Key: CWNRULQRLNZAGF-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC=C(C(NCC3=CC=CO3)=O)C=2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 327.16400
- Monoisotopic Mass: 327.1641883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 452
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.7Ų
Experimental Properties
- Density: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- PSA: 60.70000
- LogP: 2.89970
3-(Furfurylaminocarbonyl)phenylboronic Acid Pinacol Ester Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
3-(Furfurylaminocarbonyl)phenylboronic Acid Pinacol Ester Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
3-(Furfurylaminocarbonyl)phenylboronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM137426-5g |
N-(Furan-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
1073353-63-5 | 96% | 5g |
$114 | 2021-08-05 | |
| Chemenu | CM137426-25g |
N-(Furan-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
1073353-63-5 | 96% | 25g |
$485 | 2021-08-05 | |
| TRC | F864275-100mg |
3-(Furfurylaminocarbonyl)phenylboronic Acid Pinacol Ester |
1073353-63-5 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F864275-250mg |
3-(Furfurylaminocarbonyl)phenylboronic Acid Pinacol Ester |
1073353-63-5 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | F864275-500mg |
3-(Furfurylaminocarbonyl)phenylboronic Acid Pinacol Ester |
1073353-63-5 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | F864275-1g |
3-(Furfurylaminocarbonyl)phenylboronic Acid Pinacol Ester |
1073353-63-5 | 1g |
$ 80.00 | 2022-06-04 | ||
| AK Scientific | AMTB028-1g |
[3-(Furfurylamino-1-carbonyl)phenyl]boronic acid pinacol ester |
1073353-63-5 | 98% | 1g |
$35 | 2025-02-18 | |
| AK Scientific | AMTB028-5g |
[3-(Furfurylamino-1-carbonyl)phenyl]boronic acid pinacol ester |
1073353-63-5 | 98% | 5g |
$115 | 2025-02-18 | |
| AK Scientific | AMTB028-25g |
[3-(Furfurylamino-1-carbonyl)phenyl]boronic acid pinacol ester |
1073353-63-5 | 98% | 25g |
$490 | 2025-02-18 | |
| Apollo Scientific | OR303409-1g |
[3-(Furfurylamino-1-carbonyl)phenyl]boronic acid pinacol ester |
1073353-63-5 | 1g |
£70.00 | 2024-05-26 |
3-(Furfurylaminocarbonyl)phenylboronic Acid Pinacol Ester Suppliers
3-(Furfurylaminocarbonyl)phenylboronic Acid Pinacol Ester Related Literature
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 3-(Furfurylaminocarbonyl)phenylboronic Acid Pinacol Ester
3-(Furfurylaminocarbonyl)phenylboronic Acid Pinacol Ester
The compound 3-(Furfurylaminocarbonyl)phenylboronic Acid Pinacol Ester (CAS No. 1073353-63-5) is a highly specialized organic compound with significant applications in modern organic synthesis and materials science. This compound is notable for its unique structure, which combines a phenylboronic acid moiety with a furfurylaminocarbonyl group, making it a versatile building block in various chemical reactions.
Recent advancements in organoboron chemistry have highlighted the importance of phenylboronic acid derivatives in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The pinacol ester form of this compound is especially advantageous due to its stability and reactivity, enabling efficient coupling with aryl halides under mild conditions. This has made it a valuable tool in the synthesis of complex aromatic compounds, which are widely used in pharmaceuticals, agrochemicals, and advanced materials.
The synthesis of 3-(Furfurylaminocarbonyl)phenylboronic Acid Pinacol Ester involves a multi-step process that begins with the preparation of the furfurylamine derivative. The subsequent incorporation of the boronic acid group is achieved through a carefully optimized reaction sequence, ensuring high purity and yield. The compound's structure has been extensively studied using advanced spectroscopic techniques, including NMR and IR spectroscopy, confirming its molecular integrity and functional group distribution.
One of the most exciting developments involving this compound is its application in the synthesis of biaryl structures with tailored electronic properties. Researchers have demonstrated that the furfurylaminocarbonyl group can significantly influence the electronic characteristics of the resulting compounds, making them suitable for applications in organic electronics and optoelectronics. For instance, recent studies have shown that derivatives of this compound can be used as semiconducting materials in thin-film transistors (TFTs), exhibiting excellent charge transport properties.
In addition to its synthetic applications, 3-(Furfurylaminocarbonyl)phenylboronic Acid Pinacol Ester has also been explored for its potential in medicinal chemistry. The phenylboronic acid moiety is known to exhibit bioactivity under certain conditions, and the introduction of the furfurylaminocarbonyl group may further enhance its pharmacological properties. Preliminary in vitro studies suggest that this compound could serve as a lead molecule for the development of novel therapeutic agents targeting specific cellular pathways.
The environmental impact and safety profile of this compound have also been evaluated to ensure compliance with regulatory standards. Toxicological studies indicate that it exhibits low acute toxicity, and its degradation pathways under environmental conditions are being investigated to assess its long-term ecological effects.
Looking ahead, ongoing research is focused on expanding the scope of applications for 3-(Furfurylaminocarbonyl)phenylboronic Acid Pinacol Ester by exploring new reaction pathways and functionalization strategies. Its unique combination of structural features positions it as a key player in the development of next-generation materials and pharmaceuticals.
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